rac-[(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans
Description
rac-[(1R,2S)-2-(Propan-2-yl)cyclopropyl]methanamine hydrochloride, trans (CAS: 1955474-06-2) is a cyclopropane-derived amine hydrochloride featuring a trans-configuration at the cyclopropane ring and an isopropyl substituent. The compound is identified by its stereochemical descriptor (1R,2S), indicating the spatial arrangement of substituents. While detailed physicochemical data (e.g., boiling point, density) are unavailable in the provided evidence, its structural analogs suggest applications in pharmaceutical and agrochemical research. Notably, the compound has been listed as discontinued by CymitQuimica, impacting its accessibility for current research .
Properties
CAS No. |
1955499-19-0 |
|---|---|
Molecular Formula |
C7H16ClN |
Molecular Weight |
149.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans typically involves the cyclopropanation of an appropriate alkene followed by amination. One common method is the reaction of an isopropyl-substituted alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropyl ring. The resulting cyclopropane is then subjected to amination using reagents such as ammonia or amines under suitable conditions to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomerically pure product.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for introducing halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
rac-[(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of rac-[(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, trans involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Limitations
- Stereochemical Impact : The trans-configuration in the target compound may confer distinct stereoelectronic properties compared to cis-isomers, though direct comparative data are lacking.
- Data Gaps : Molecular weight, solubility, and stability data for the target compound are absent in the evidence, limiting mechanistic comparisons.
- Safety : Analogous hydrochloride salts (e.g., CAS 1909288-59-0) require precautions against skin/eye irritation, suggesting similar handling for the target compound .
Biological Activity
Rac-[(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride, commonly referred to as trans-cyclopropylmethanamine, is a compound with significant potential in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : rac-[(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride
- Molecular Formula : C7H15N·HCl
- CAS Number : 1955499-19-0
- Molecular Weight : 161.66 g/mol
The compound acts primarily as a selective agonist at serotonin receptors, particularly the 5-HT2C receptor. Research indicates that it might influence neurotransmitter systems associated with mood regulation and appetite control. Notably, compounds with similar structures have shown functional selectivity towards G_q signaling pathways, which could be beneficial for targeting specific physiological responses without unwanted side effects .
Biological Activity Overview
The biological activities of rac-[(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride can be summarized as follows:
| Activity Type | Description |
|---|---|
| Serotonin Receptor Agonism | Exhibits selective agonistic activity at the 5-HT2C receptor, influencing mood and appetite. |
| Antipsychotic Potential | Demonstrated efficacy in models for antipsychotic activity, potentially reducing hyperactivity. |
| Neuroprotective Effects | May enhance neurogenesis and protect against neurodegenerative processes through serotonin modulation. |
Case Studies and Research Findings
- Antipsychotic Activity : A study involving N-substituted (2-phenylcyclopropyl)methylamines demonstrated that compounds similar to rac-[(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride showed significant antipsychotic-like effects in animal models. The most effective compounds exhibited an EC50 of approximately 23 nM at the 5-HT2C receptor without activating β-arrestin pathways .
- Neurogenesis : Research has indicated that compounds targeting the 5-HT2C receptor can enhance Nerve Growth Factor (NGF)-induced neuritogenesis. This suggests potential applications in treating neurodegenerative diseases .
- Appetite Regulation : The selective activation of the 5-HT2C receptor by this compound may contribute to appetite suppression, making it a candidate for obesity treatment. Studies have shown that 5-HT2C agonists can lead to weight loss in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
